molecular formula C11H7BrN4S B12995409 1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B12995409
M. Wt: 307.17 g/mol
InChI Key: WRIJIFZYLUSQNB-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the development of novel kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is a established bioisostere of the adenine purine base, allowing these compounds to act as ATP-competitive inhibitors in the catalytic pockets of various protein kinases implicated in cancer progression . Researchers are exploring this scaffold for its potential in multi-targeted therapies; for instance, recent studies design pyrazolo[3,4-d]pyrimidine derivatives for the dual blockade of key oncogenic targets, c-Met and STAT3, demonstrating enhanced antitumor activity in vitro . The specific substitution pattern of this compound is designed for structure-activity relationship (SAR) studies. The 3-bromophenyl group at the N1 position is a key hydrophobic moiety that can be optimized to interact with hydrophobic back-pockets in target enzymes . The thiol group at the 4-position offers a versatile handle for further chemical modification, enabling researchers to create a diverse library of derivatives with linkers such as thioacetamide or thioglycoside groups, which can be critical for improving potency and pharmacokinetic properties . Beyond c-Met and STAT3, this privileged scaffold shows documented activity against other critical cancer targets, including Cyclin-dependent kinase 2 (CDK2) and the epidermal growth factor receptor (EGFR) , making it a valuable template for fragment-based drug discovery. This product is intended for research use only, strictly within laboratory settings, and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H7BrN4S

Molecular Weight

307.17 g/mol

IUPAC Name

1-(3-bromophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C11H7BrN4S/c12-7-2-1-3-8(4-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)

InChI Key

WRIJIFZYLUSQNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazolo[3,4-d]pyrimidine Core

A common route starts from 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile or related ortho-amino esters of pyrazole. The cyclization to form the pyrazolo[3,4-d]pyrimidine ring system is achieved by reaction with aliphatic or aromatic nitriles under acidic conditions or by microwave-assisted synthesis.

Method Reagents & Conditions Reaction Time Yield (%) Notes
Conventional Acidic Compound 1 (10 mM) + nitrile (15 mM) in dioxane, dry HCl gas flow, 6 h, then basification with NaOH 6 hours Good to excellent Requires prolonged reaction time; moderate to high yields
Microwave-Assisted Compound 1 (1 mM) + potassium tert-butoxide (0.1 mM) + nitrile (1.5 mM), microwave irradiation 2.5–3.5 min at 960 W 2.5–3.5 min Good to excellent Rapid synthesis, higher yields, better workup, energy efficient

This method is adapted from the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and can be modified for thiol derivatives by subsequent functional group transformations.

Introduction of the Thiol Group at Position 4

The thiol functionality at the 4-position is introduced by treatment of the pyrazolo[3,4-d]pyrimidine intermediate with carbon disulfide in the presence of a base such as potassium hydroxide in ethanol under reflux conditions.

Step Reagents & Conditions Reaction Time Yield (%) Notes
Thiolation Pyrazolo[3,4-d]pyrimidine + CS2 + KOH in EtOH, reflux 6 hours Good Converts amino or oxo groups to thiol/thione; confirmed by disappearance of NH signals and appearance of thiol NH in NMR

This step converts the 4-oxo or 4-amino group to a 4-thiol group, as evidenced by characteristic NMR signals (broad singlet near 11.6 ppm for NH in thione-thiol tautomerism).

Functionalization of the Thiol Group

The thiol group can be further functionalized by reaction with alkyl or aryl halides to form thioether derivatives. For example, reaction with chloroacetonitrile, 2-chloro-1,1-dimethoxyethane, or 2-chloropropane-1,2-diol in the presence of potassium carbonate or potassium hydroxide in ethanol or DMF under reflux or stirring conditions yields various thio-substituted derivatives.

Alkylation Step Reagents & Conditions Reaction Time Yield (%) Notes
Thioether Formation Thiol intermediate + alkyl halide + K2CO3 or KOH, EtOH or DMF, reflux or room temp 3–8 hours Good Enables synthesis of diverse derivatives for biological evaluation

This step is crucial for generating analogs with improved pharmacological properties.

Step No. Reaction Type Key Reagents/Conditions Time Yield Range Key Observations
1 Cyclization 5-Amino pyrazole derivative + nitrile, HCl gas or microwave, dioxane 2.5 min–6 h Moderate to high Microwave reduces time drastically
2 Thiolation Carbon disulfide + KOH, ethanol, reflux 6 h Good Converts 4-position to thiol; confirmed by NMR
3 Thioether formation Alkyl/aryl halides + base, EtOH or DMF, reflux 3–8 h Good Functionalization for derivative synthesis
  • Microwave-assisted synthesis offers significant advantages over conventional methods, including shorter reaction times (minutes vs. hours), higher yields, and cleaner products, facilitating easier purification.
  • The thiolation step is confirmed by disappearance of amino proton signals and appearance of a broad singlet at ~11.6 ppm in ^1H NMR, characteristic of the thione-thiol tautomerism.
  • Elemental analysis and spectral data (IR, NMR, MS) consistently confirm the successful formation of the pyrazolo[3,4-d]pyrimidine-4-thiol scaffold.
  • The bromophenyl substituent at position 1 is retained throughout the synthesis, providing a handle for further functionalization or biological activity modulation.

The preparation of 1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves a strategic sequence of cyclization, thiolation, and optional functionalization steps. Conventional and microwave-assisted methods for cyclization provide flexibility in synthesis, with microwave irradiation offering superior efficiency. Thiolation via carbon disulfide and base-mediated reaction is a reliable method to introduce the thiol group at the 4-position. Subsequent alkylation of the thiol allows for the generation of diverse derivatives. These methods are well-documented in peer-reviewed literature and provide a robust foundation for the synthesis of this compound for further biological and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Research

This compound serves as a scaffold for the development of novel anticancer agents. Its structure allows it to act as a bioisostere of purine rings, which are crucial in the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent growth inhibitory activity against cancer cell lines such as MCF-7 and HepG-2.

CompoundIC50 (nM) in MCF-7IC50 (nM) in HepG-2
1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol35 ± 528 ± 4

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Enzyme Inhibition Studies

The compound is utilized to explore enzyme inhibition mechanisms, particularly in the context of metabolic pathways. Studies have shown that it can effectively inhibit enzymes involved in cancer progression and inflammation, providing insights into potential therapeutic targets .

Mechanistic Studies

In biochemical research, 1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is employed to investigate its interactions with various biological macromolecules. Its ability to modulate enzyme activity makes it a valuable tool for understanding cellular processes and disease mechanisms.

Polymer Composites

The incorporation of this compound into polymer matrices has been studied to enhance thermal stability and mechanical properties. Research indicates that pyrazolo[3,4-d]pyrimidines can improve the performance of composite materials used in high-temperature applications .

Agrochemical Development

There is potential for this compound in the formulation of agrochemicals, particularly as a component of pesticides and herbicides. Its efficacy in inhibiting specific biological pathways can lead to the development of more effective agricultural products .

Novel Assays

Researchers are investigating the use of 1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol in creating diagnostic agents that improve assay sensitivity and specificity. This application is particularly relevant in medical diagnostics where precise detection of biomolecules is crucial .

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to CDK inhibition, which is critical for cancer cell proliferation.

Research on Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound, revealing its potential to act as a therapeutic agent by targeting specific metabolic pathways involved in disease progression.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 3-bromophenyl group in the target compound may confer stronger electron-withdrawing effects compared to 4-fluorophenyl or 4-chlorophenyl analogs, influencing electronic distribution and binding affinity to biological targets .
  • Functional Groups : The thiol (-SH) group enhances hydrogen-bonding capacity and redox reactivity compared to amine (-NH₂) or urea derivatives. For example, urea-based analogs (e.g., bisarylureas in ) exhibit pan-RAF inhibitory activity but lack thiol-mediated interactions .
  • Biological Activity : Thiol derivatives demonstrate broad-spectrum antimicrobial activity, whereas urea/amine derivatives (e.g., 1s in ) are more effective in kinase inhibition due to their ability to form stable hydrogen bonds with ATP-binding pockets .

Physicochemical Properties

  • Solubility : Fluorine-substituted derivatives (e.g., 4-fluorophenyl analog) exhibit improved aqueous solubility compared to bromo- or chloro-substituted compounds due to reduced hydrophobicity .
  • Melting Points : Amine-substituted derivatives (e.g., 1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) show higher melting points (242–245°C) than thiol analogs, likely due to stronger intermolecular hydrogen bonding .
  • pKa : The thiol group’s acidity (predicted pKa ~3.5–4.0) enables pH-dependent solubility and reactivity, distinguishing it from neutral urea or basic amine groups .

Biological Activity

1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, which has gained attention due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be represented as follows:

  • IUPAC Name : 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
  • Molecular Formula : C11H8BrN4S
  • Molecular Weight : 300.18 g/mol
  • Physical Form : Solid
  • Purity : Typically >98%

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : A study reported that certain pyrazolo[3,4-d]pyrimidine derivatives showed potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Compound 12b from this series exhibited IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth:

  • EGFR Inhibition : The compound has been identified as a potential epidermal growth factor receptor (EGFR) inhibitor. Inhibition of EGFR is critical as it plays a significant role in the proliferation and survival of cancer cells. Compound 12b demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant form .
  • Apoptosis Induction : Flow cytometric analyses indicated that compound 12b acts as an apoptotic inducer, significantly increasing the BAX/Bcl-2 ratio by 8.8-fold, suggesting an enhancement in pro-apoptotic signaling .

Structure-Activity Relationships (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold influence its biological activity:

CompoundModificationIC50 (µM) against A549IC50 (µM) against HCT-116
12bBromophenyl group8.2119.56
10Chlorophenyl groupNot reportedNot reported
8Methoxy groupNot reportedNot reported

This table highlights the varying potency based on structural changes, emphasizing the importance of specific substituents in enhancing biological activity.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment:

  • Halloysite Nanotube Delivery System : A study explored halloysite nanotube-based delivery systems for pyrazolo[3,4-d]pyrimidine derivatives targeting prostate and bladder cancer. The results indicated enhanced cytotoxicity when combined with nanocarriers compared to free compounds .
  • VEGFR Inhibition : Another study focused on designing new VEGFR-2 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. The findings suggested that modifications at specific positions significantly improved their anti-cancer activity .

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